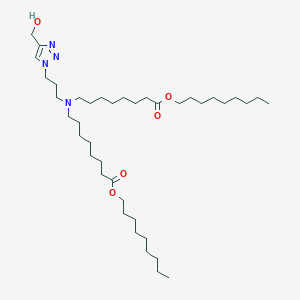
Dinonyl 8,8'-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate is a complex organic compound with potential applications in various scientific fields This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate typically involves multiple steps. The initial step often includes the formation of the triazole ring through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This reaction is known for its high efficiency and selectivity.
Subsequent steps involve the introduction of the hydroxymethyl group and the dioctanoate ester groups. These steps may require specific reagents and catalysts to ensure the desired functional groups are correctly positioned on the molecule. Common reagents used in these steps include alcohols, carboxylic acids, and various coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can participate in reduction reactions, potentially altering its electronic properties.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly those with triazole rings.
Biology: The compound’s stability and reactivity make it suitable for use in biochemical assays and as a probe for studying biological processes.
Medicine: Its potential bioactivity suggests applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties may be exploited in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate: This compound is unique due to its specific functional groups and structure.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents may exhibit different reactivity and applications.
Hydroxymethyl-Substituted Compounds: These compounds share the hydroxymethyl group but may differ in other functional groups, affecting their overall properties.
Uniqueness
Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both triazole and dioctanoate groups distinguishes it from other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C40H76N4O5 |
|---|---|
Molecular Weight |
693.1 g/mol |
IUPAC Name |
nonyl 8-[3-[4-(hydroxymethyl)triazol-1-yl]propyl-(8-nonoxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C40H76N4O5/c1-3-5-7-9-11-19-25-34-48-39(46)28-21-15-13-17-23-30-43(32-27-33-44-36-38(37-45)41-42-44)31-24-18-14-16-22-29-40(47)49-35-26-20-12-10-8-6-4-2/h36,45H,3-35,37H2,1-2H3 |
InChI Key |
NKVOMDRLUONYAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCCC)CCCN1C=C(N=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















